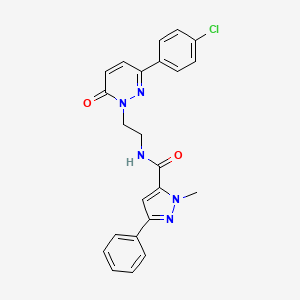

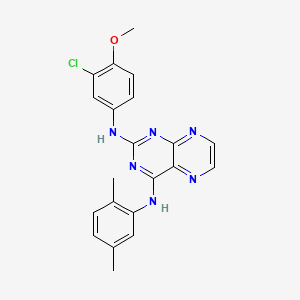

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

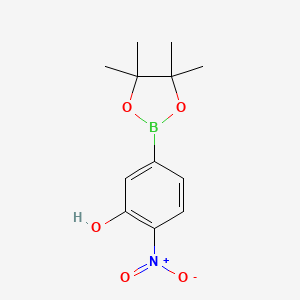

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.

科学的研究の応用

Photoelectric Conversion in Solar Cells

Research has explored carboxylated cyanine dyes, including quinazoline derivatives, to improve the photoelectric conversion efficiency of dye-sensitized solar cells. By co-sensitizing solar cells with these dyes, a significant enhancement in power conversion efficiency was observed, suggesting the potential of quinazoline derivatives in solar energy applications (Wu et al., 2009).

Heterocyclic Chemistry and Synthetic Applications

Quinazoline derivatives are central to the formation of heterocyclic compounds through reactions such as the Nitrile Carboxamide Rearrangement. These reactions facilitate the synthesis of complex molecules, including hexahydroquinazolines and imidazoloquinazolindiones, which have implications in developing new chemical entities with potential biological activities (Bischoff & Schroeder, 1983).

Supramolecular Gelators and Silver(I) Complexes

Quinoline-urea derivatives have been investigated for their ability to form gels in combination with silver(I) compounds. These studies aim at developing new materials with potential applications in photophysics and materials chemistry. The gelation properties and the ability to form structurally diverse complexes highlight the versatility of quinazoline derivatives in supramolecular chemistry (Braga et al., 2013).

Antimicrobial Activity

The synthesis of quinazoline derivatives and their evaluation for antimicrobial activity represent another significant application. By modifying the quinazoline core and introducing various substituents, researchers aim to discover new antimicrobial agents with improved efficacy against resistant strains of bacteria and fungi (Patel & Shaikh, 2011).

BRAFV600E Inhibition in Cancer Therapy

In the context of medicinal chemistry, quinazoline derivatives have been designed as inhibitors of the BRAFV600E kinase, a target in cancer therapy. These compounds exhibit potent inhibitory activity against both mutant and wild-type BRAF kinase, demonstrating the therapeutic potential of quinazoline derivatives in treating cancers driven by BRAF mutations (Holladay et al., 2011).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea involves the condensation of 3-butyl-2-hydroxyquinazolin-4(1H)-one with 2-cyanobenzaldehyde, followed by the reaction of the resulting Schiff base with urea to form the final product.", "Starting Materials": [ "3-butyl-2-hydroxyquinazolin-4(1H)-one", "2-cyanobenzaldehyde", "urea", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 3-butyl-2-hydroxyquinazolin-4(1H)-one (1.0 g, 5.0 mmol) and 2-cyanobenzaldehyde (0.92 g, 5.0 mmol) in ethanol (20 mL) and add a few drops of sodium hydroxide solution (10% w/v).", "Step 2: Heat the reaction mixture under reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 4: Dissolve the solid in hot ethanol (20 mL) and add urea (0.54 g, 9.0 mmol).", "Step 5: Heat the reaction mixture under reflux for 2 hours.", "Step 6: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 7: Wash the solid with water and dry in a vacuum oven to obtain the final product, (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea." ] } | |

CAS番号 |

941984-38-9 |

製品名 |

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea |

分子式 |

C20H19N5O2 |

分子量 |

361.405 |

IUPAC名 |

1-(3-butyl-2-oxoquinazolin-4-yl)-3-(2-cyanophenyl)urea |

InChI |

InChI=1S/C20H19N5O2/c1-2-3-12-25-18(15-9-5-7-11-17(15)23-20(25)27)24-19(26)22-16-10-6-4-8-14(16)13-21/h4-11H,2-3,12H2,1H3,(H2,22,24,26) |

InChIキー |

MXTOPKBEEXTJDX-HKOYGPOVSA-N |

SMILES |

CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3C#N |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

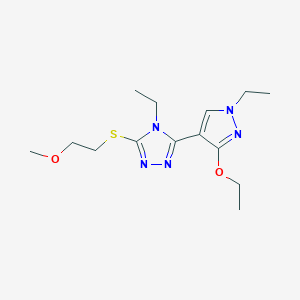

![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2692529.png)

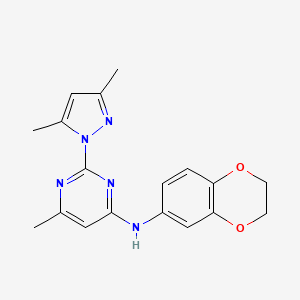

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide](/img/structure/B2692532.png)

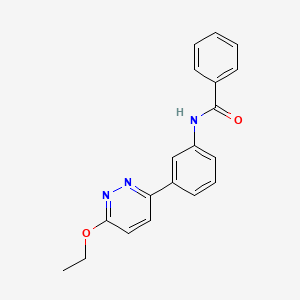

![1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2692538.png)